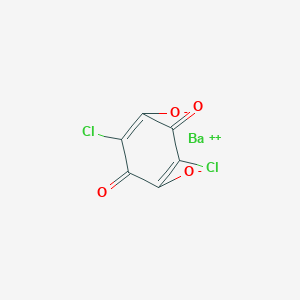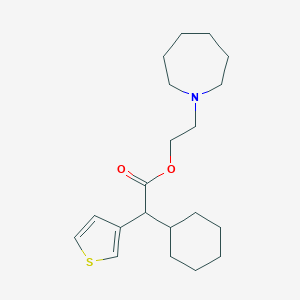
三羰基-π-环戊二烯基锰
描述
Synthesis Analysis
The synthesis of manganese tricarbonyl complexes often involves the reaction of cyclopentadienyl derivatives with manganese carbonyl precursors under various conditions. A novel method for preparing tricarbonyl(η5-pentadienyl)manganese has been developed through the reaction of 5-bromo-1,3-pentadiene with bromopentacarbonyl manganese under phase transfer catalysis conditions, showcasing the versatility of synthetic approaches in organometallic chemistry (McDaniel & Abu-Baker, 1993).
Molecular Structure Analysis
The molecular structure of manganese, tricarbonyl-π-cyclopentadienyl, has been extensively studied. For instance, gas-phase electron diffraction at 70°C has revealed two models fitting the experimental data, suggesting a free rotation of the Mn(CO)3 moiety about the Mn-X axis (X being the center of the cyclopentadienyl ring) or a staggered arrangement of the carbonyl groups relative to the cyclopentadienyl ring (Almond et al., 1994).
科学研究应用
潜在的抗癌药物
锰(I)三羰基配合物因其作为抗癌药物的潜力而受到研究。 它们已表现出通过各种机制对癌细胞的细胞毒性潜力,例如活性氧 (ROS) 生成、CO 释放、线粒体损伤、DNA 裂解、自噬和细胞凋亡 .
硅酮流体的稳定剂
三羰基环戊二烯基锰已被证明是 PMS-100 硅酮流体的有效稳定剂 . 这表明它在硅基产品的制造和加工中的潜在用途。
化学反应中的催化剂
这种化合物通常用作各种化学反应的催化剂 . 它的独特性质使其适合促进某些类型的反应,特别是那些涉及一氧化碳的反应。
1,3-二烯的合成
该化合物可用于合成各种 1,3-二烯醛或 1,3-二烯酮 . 这种策略适用于分子内和分子间方案,使其成为有机合成中通用的工具。
材料科学应用
作用机制
Target of Action
Manganese, tricarbonyl-pi-cyclopentadienyl-, also known as carbon monoxide;cyclopenta-1,3-diene;manganese, primarily targets the central nervous system and kidneys . It is known to cause changes in these organs upon exposure .
Mode of Action
The compound interacts with its targets through a process of decarbonylation . This is an activation step in which the compound loses a carbonyl group (CO), resulting in the release of carbon monoxide and other toxic or irritating gases . This interaction can lead to changes in the target organs, such as irritation and potential damage .
Biochemical Pathways
It is known that the compound undergoes a rapid reaction with o2 in air , which could potentially affect various oxidative processes within the body
Pharmacokinetics
It is known that the compound can enter the body through inhalation, skin absorption, and ingestion . Once inside the body, it can distribute to various organs, including the central nervous system and kidneys . The compound is also known to sublime at 75-77°C , which could potentially affect its bioavailability.
Result of Action
Exposure to the compound can result in a range of effects, including skin irritation, pulmonary edema, convulsions, and changes in the central nervous system and kidneys . It can also decrease resistance to infection . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound is known to rapidly react with O2 in air , which could potentially affect its stability and efficacy. Additionally, heating the compound can cause it to decompose and produce toxic or irritating gases , which could also influence its action
安全和危害
属性
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDTHIEZAWVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5MnO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12079-65-1 | |
| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


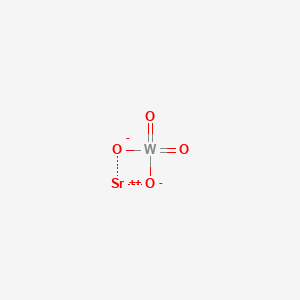
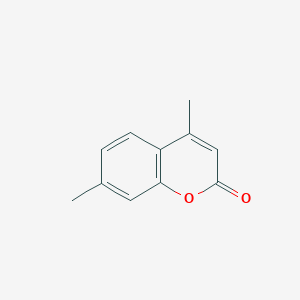
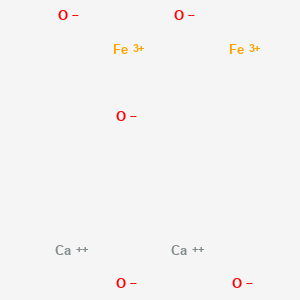
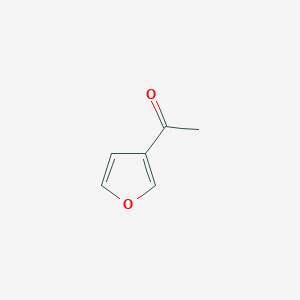


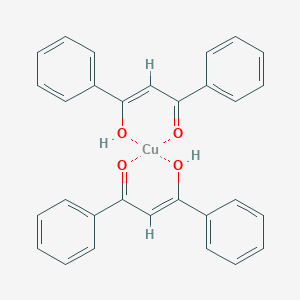
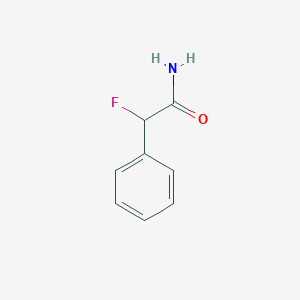
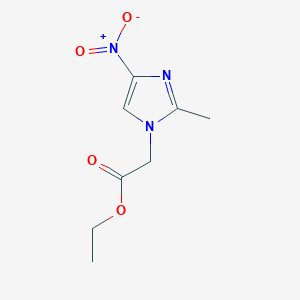
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)
